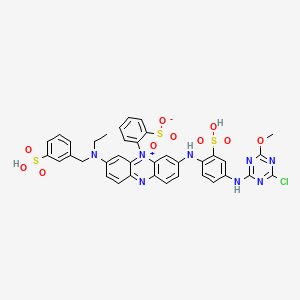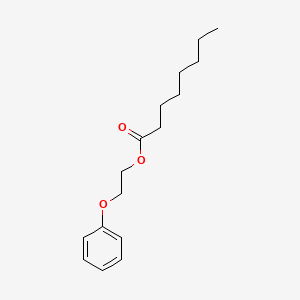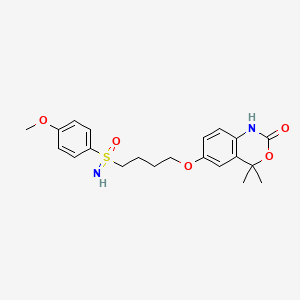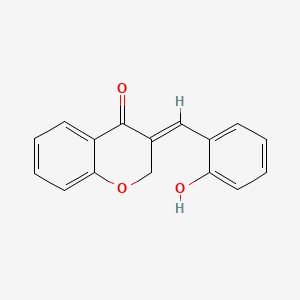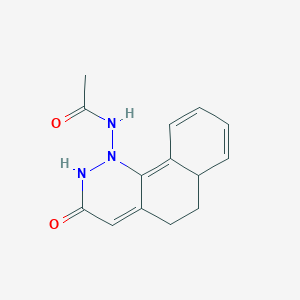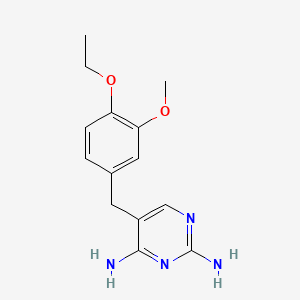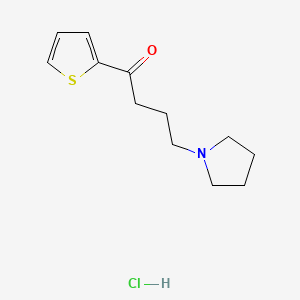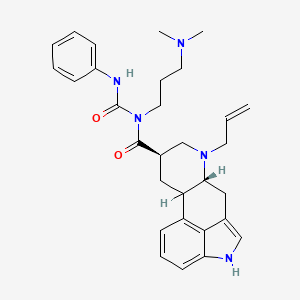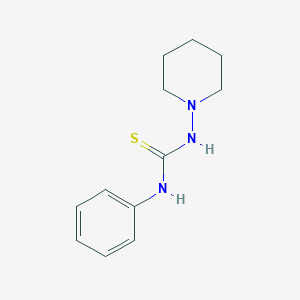
1-Phenyl-3-piperidin-1-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-piperidin-1-ylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-piperidin-1-ylthiourea can be synthesized through the reaction of 1-aminopiperidine with phenyl isothiocyanate. The reaction typically takes place in an organic solvent such as ethanol, under reflux conditions. The general reaction scheme is as follows:
C6H5NCS+C5H10NH2→C6H5NHC(S)NHC5H10
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-piperidin-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-3-piperidin-1-ylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-piperidin-1-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-piperidin-1-ylurea: Similar structure but with a urea moiety instead of thiourea.
1-Phenyl-3-pyrrolidin-1-ylthiourea: Contains a pyrrolidine ring instead of a piperidine ring.
1-Phenyl-3-morpholin-1-ylthiourea: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
1-Phenyl-3-piperidin-1-ylthiourea is unique due to the presence of both the piperidine ring and the thiourea moiety, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
5446-55-9 |
|---|---|
Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-phenyl-3-piperidin-1-ylthiourea |
InChI |
InChI=1S/C12H17N3S/c16-12(13-11-7-3-1-4-8-11)14-15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14,16) |
InChI Key |
POEJBXKAZYKWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



